环戊烯菌素

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

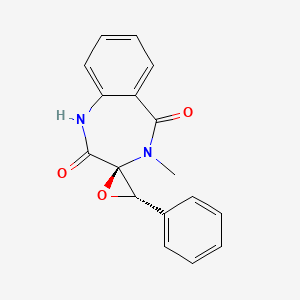

Cyclopenin is a molecule of significant interest in the field of organic chemistry and pharmacology due to its complex structure and biological activities. It belongs to the class of benzodiazepine alkaloids, characterized by their unique molecular architecture and functionalization. This compound, along with related molecules like cyclopenol, has been isolated from certain strains of the fungus Penicillium cyclopium. These compounds are notable for their biosynthesis involving mixed functional oxygenases, which catalyze the incorporation of molecular oxygen into their structures, leading to the formation of an epoxide ring in cyclopenin and an additional hydroxy group in cyclopenol. This process indicates the role of oxygenases in the biosynthesis of these compounds and highlights the complexity of their molecular structure and the enzymatic reactions involved (Nover & Luckner, 1969).

Synthesis Analysis

Cyclopenin's synthesis involves complex organic reactions that yield its distinctive structure. Notably, the synthesis of highly functionalized cyclopentanes, which are related to cyclopenin's core structure, can be achieved through organocatalytic asymmetric domino reactions. These reactions produce cyclopentanes with multiple stereogenic centers, including quaternary stereocenters, in high yields and with excellent enantioselectivities. Such synthetic strategies underscore the advanced methodologies available for constructing complex molecular architectures found in natural products like cyclopenin (Tan et al., 2008).

科学研究应用

潜在的 SARS-CoV-2 Mpro 抑制剂

环戊烯菌素类似物已被鉴定为 SARS-CoV-2 Mpro(主要病毒蛋白酶)的潜在抑制剂 {svg_1}. 这些类似物是从柑橘青霉中分离出来的,并显示出对病毒的潜在抑制作用 {svg_2}.

抗炎特性

环戊烯菌素通过抑制一氧化氮的产生和 NF-κB 的激活而表现出抗炎特性 {svg_3} {svg_4}. 这使其成为治疗炎症性疾病的潜在候选药物。

炎症介质的抑制

已发现环戊烯菌素在非毒性浓度下抑制 RAW264.7 细胞中一氧化氮 (NO) 的形成和 IL-6 的分泌 {svg_5}. 这表明它在细胞水平上控制炎症的潜在用途。

NF-κB 激活上游信号的抑制

已发现环戊烯菌素抑制 NF-κB 激活的上游信号 {svg_6}. NF-κB 是一种控制 DNA 转录的蛋白质复合物,在调节对感染的免疫反应中起关键作用。

炎症因子的表达抑制

已发现环戊烯菌素抑制脑巨噬细胞中炎症因子如 IL-1β、IL-6 和诱导型一氧化氮合酶 (iNOS) 的表达 {svg_7} {svg_8}. 这表明它在控制神经炎症的潜在用途。

神经退行性疾病的潜在治疗方法

环戊烯菌素已显示出作为神经退行性疾病治疗方法的潜力。 已发现它可以使用果蝇在体内阿尔茨海默病模型中挽救学习障碍 {svg_9}. 这表明它在治疗阿尔茨海默病等疾病的潜在用途。

乙酰胆碱酯酶 (AChE) 的选择性抑制

环戊烯菌素对乙酰胆碱酯酶 (AChE) 显示出选择性抑制 {svg_10}. AChE 是一种分解乙酰胆碱(一种神经递质)的酶,在肌肉功能和记忆中起关键作用。AChE 抑制剂用于治疗阿尔茨海默病和重症肌无力等疾病。

药物发现中的潜在用途

鉴于其多种生物活性,环戊烯菌素可能是药物发现中的一种有价值的化合物。 它在治疗病毒感染、炎症和神经退行性疾病方面的潜在应用使其成为进一步研究的有希望的候选者 {svg_11} {svg_12} {svg_13}.

作用机制

Target of Action

Cyclopenin’s primary target is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, Cyclopenin increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Mode of Action

As an AChE inhibitor , Cyclopenin binds to the active site of the enzyme, preventing it from hydrolyzing acetylcholine . This results in an accumulation of acetylcholine at the synapse, prolonging its action and leading to increased stimulation of the postsynaptic membrane.

Biochemical Pathways

It is known that the compound plays a role in thecholinergic system . By inhibiting AChE, Cyclopenin affects the metabolism of acetylcholine, a key neurotransmitter involved in many functions, including muscle contraction, heart rate, memory, and learning.

Pharmacokinetics

The computer-aided estimation of the physicochemical parameters (eg, molecular weight and lipophilicity) of certain bioactive molecules could predict their probable pharmacokinetics .

Result of Action

Cyclopenin has been found to inhibit the production of nitric oxide and the expression of inflammatory factors such as IL-1β, IL-6, and inducible nitric oxide synthase (iNOS) in mouse microglia cells . These anti-inflammatory properties suggest that Cyclopenin could potentially be used in the treatment of neurodegenerative diseases.

Action Environment

The action, efficacy, and stability of Cyclopenin can be influenced by various environmental factors. For instance, the compound was isolated from a deep marine-derived fungal strain, Aspergillus sp. SCSIOW2, suggesting that it may have adapted to function optimally under specific environmental conditions

未来方向

属性

IUPAC Name |

(3S,3'S)-4-methyl-3'-phenylspiro[1H-1,4-benzodiazepine-3,2'-oxirane]-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c1-19-15(20)12-9-5-6-10-13(12)18-16(21)17(19)14(22-17)11-7-3-2-4-8-11/h2-10,14H,1H3,(H,18,21)/t14-,17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APLKWZASYUZSBL-YOEHRIQHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2NC(=O)C13C(O3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)C2=CC=CC=C2NC(=O)[C@@]13[C@@H](O3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the molecular formula and weight of cyclopenin?

A1: Cyclopenin has the molecular formula C17H14O3N2 and a molecular weight of 294.3 g/mol. [, ]

Q2: What are the key spectroscopic features of cyclopenin?

A2: Cyclopenin's structure has been elucidated using spectroscopic techniques such as NMR and mass spectrometry. Key features include signals characteristic of the benzodiazepine ring system, a benzyl group, an epoxide moiety, and a methyl group. [, ]

Q3: How is cyclopenin biosynthesized?

A3: Cyclopenin biosynthesis in Penicillium cyclopium originates from phenylalanine, anthranilic acid, and the methyl group of methionine. [] Studies with isotope-labeled precursors confirmed the incorporation of all carbon and nitrogen atoms from these building blocks. [, ] The formation of the cyclic dipeptide precursor, cyclopeptin, is a key step in the pathway. [, ]

Q4: What is the role of cyclopeptine dehydrogenase in cyclopenin biosynthesis?

A4: Cyclopeptine dehydrogenase catalyzes the reversible conversion of the cyclopenin precursor, cyclopeptine, to dehydrocyclopeptine. [] This enzymatic step is crucial for generating the substrate for the subsequent epoxidation reaction.

Q5: How is the m-hydroxyl group introduced in cyclopenol?

A5: Cyclopenol, a closely related compound, possesses an m-hydroxyl group on the benzyl substituent. This is introduced by a cytochrome P450 enzyme, VdoD, through a meta-hydroxylation reaction. [] VdoD specifically acts on cyclopenin, generating cyclopenol. []

Q6: What are the known biological activities of cyclopenin?

A6: Cyclopenin exhibits several biological activities, including: * Nematicidal activity: It shows nematicidal activity against root-lesion nematodes. [] * Antibacterial activity: Cyclopenin derivatives display inhibitory activity against E. coli. [] * SARS-CoV-2 Mpro Inhibition: Cyclopenin analogs exhibit promising inhibitory activity against the main protease (Mpro) of SARS-CoV-2. []

Q7: How does cyclopenin inhibit SARS-CoV-2 Mpro?

A7: Molecular docking and dynamic simulation studies suggest that cyclopenin analogs bind to the active site of SARS-CoV-2 Mpro, forming hydrogen bonds and hydrophobic interactions. [] This binding interaction is thought to hinder the protease's function, ultimately inhibiting viral replication.

Q8: What is cyclopenase and what role does it play?

A8: Cyclopenase is an enzyme found in the conidiospores of Penicillium cyclopium. It catalyzes the conversion of cyclopenin and cyclopenol to viridicatin and viridicatol, respectively. This transformation involves the elimination of CO2 and methylamine. [, ]

Q9: What is the significance of the conversion of cyclopenin to viridicatin?

A9: This conversion, catalyzed by either cyclopenase or a hemocyanin-like protein Asql, represents a key step in the biosynthesis of viridicatin-type fungal alkaloids. [, , ] The reaction involves a ring contraction transforming the cyclopenin-type 6,7-bicyclic system into the viridicatin-type 6,6-bicyclic core. []

Q10: What is known about the mechanism of cyclopenin's conversion to viridicatin?

A10: Studies suggest that the conversion of cyclopenin to viridicatin can be acid or base-catalyzed. [] More recently, research revealed that the enzyme AsqI facilitates this conversion through the elimination of carbon dioxide and methylamine, potentially via a methyl isocyanate intermediate. []

Q11: What factors influence the production of cyclopenin and related metabolites?

A11: Several factors can affect the production of cyclopenin and related metabolites: * Fungal Strain: Different strains of Penicillium species exhibit varying capacities to produce these compounds. [, , , ] * Culture Conditions: Growth media composition, pH, temperature, and aeration can significantly influence metabolite production. [, ] * Growth Matrix: The choice of growth matrix can significantly impact the yield of specific metabolites. For instance, using Lightweight Expanded Clay Aggregates (LECA) proved advantageous for producing sporulation-associated metabolites like cyclopenins. []

Q12: What are the potential research areas for cyclopenin in the future?

A12: Several research avenues exist for further exploration of cyclopenin: * Structure-activity relationship studies: Synthesizing and evaluating cyclopenin analogs could help identify structural features crucial for its bioactivities and optimize its potency and selectivity. [] * Mechanism of action: Further research is needed to fully elucidate the molecular mechanisms underlying cyclopenin's biological activities, including its interaction with specific targets. * In vivo studies: More in vivo studies are required to evaluate the efficacy and safety of cyclopenin and its derivatives for potential therapeutic applications. * Formulation and delivery: Developing suitable formulations and delivery systems will be essential for translating cyclopenin's therapeutic potential into clinical applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{3-[4-(6-Bromo-imidazo[1,2-a]pyridin-2-yl)-phenoxy]-propyl}-dibutyl-amine](/img/structure/B1149588.png)

![cis-Tert-butyl 5-oxohexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate](/img/structure/B1149601.png)